molecular formula C18H23NO B4752710 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine

2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine

Cat. No. B4752710
M. Wt: 269.4 g/mol
InChI Key: ZDSSEDPIVFDKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine, also known as 2,4-DMA, is a synthetic compound that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 2A receptor (5-HT2A), which is a G protein-coupled receptor that is widely distributed in the central nervous system. The compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine involves its selective binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is coupled to the phospholipase C (PLC) signaling pathway. Upon activation, the receptor triggers a series of downstream signaling events that ultimately lead to the modulation of neuronal activity and neurotransmitter release. The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine is still not fully understood, but it is believed to involve the activation of the receptor's intracellular signaling pathways, as well as the modulation of the receptor's conformational state.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine are complex and multifaceted, reflecting the diverse roles of the 5-HT2A receptor in the central nervous system. Some of the reported effects of 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine include increased cortical excitability, altered sensory perception, enhanced emotional processing, and changes in cognitive function. These effects are thought to be mediated by the modulation of neurotransmitter release, neuronal activity, and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for precise manipulation of the receptor's activity. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine in lab experiments. For example, the compound's effects may be influenced by factors such as dose, route of administration, and experimental conditions. Furthermore, the compound's selectivity for the 5-HT2A receptor may limit its applicability to studies of other receptor systems.

Future Directions

There are many potential future directions for research on 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine and its applications in scientific research. Some possible areas of investigation include the development of more selective and potent agonists of the 5-HT2A receptor, the exploration of the receptor's role in various physiological and pathological conditions, and the investigation of the compound's effects on other receptor systems and signaling pathways. Additionally, further research is needed to elucidate the exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine and its effects on neuronal activity and neurotransmitter release.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound is known to selectively activate the 5-HT2A receptor, which is involved in a wide range of physiological and behavioral processes, including mood regulation, cognition, perception, and sensory processing. As such, 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine has been used as a research tool to investigate the role of the 5-HT2A receptor in various physiological and pathological conditions, such as depression, anxiety, schizophrenia, and addiction.

properties

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15-8-9-18(16(2)14-15)20-13-12-19-11-10-17-6-4-3-5-7-17/h3-9,14,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSEDPIVFDKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7336368

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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